molecular formula C20H18F3NO2S B2971801 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797871-63-6

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2971801
CAS No.: 1797871-63-6
M. Wt: 393.42
InChI Key: FIPZQFKBQHGEQV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H18F3NO2S and its molecular weight is 393.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2S/c21-20(22,23)17-6-3-15(4-7-17)5-8-19(25)24(12-16-9-11-27-14-16)13-18-2-1-10-26-18/h1-4,6-7,9-11,14H,5,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPZQFKBQHGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H21F3N2O2S, with a molecular weight of approximately 392.46 g/mol. The presence of furan and thiophene rings, along with a trifluoromethyl group, suggests diverse chemical reactivity and potential for various biological effects.

Preliminary studies indicate that the compound may exhibit significant biological activities, possibly through several mechanisms:

  • Antimicrobial Activity : Similar compounds with trifluoromethyl groups have shown potent antimicrobial properties against Gram-positive bacteria, indicating a potential for this compound to act as an antimicrobial agent .
  • Anticancer Potential : The structural features of this compound may allow it to interact with cellular pathways involved in cancer proliferation. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could also exhibit anticancer properties .

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamideLacks trifluoromethyl groupDifferent ring system
N-{[4-(furan-2-yl)thiophen]}propanamideSimilar thiophene but different substituentsLacks trifluoromethyl group

The unique combination of furan and thiophene rings along with the trifluoromethyl group in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. A study examining related compounds found that modifications in the aromatic systems significantly influenced their biological activities, particularly in anticancer assays . The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance the cytotoxicity against certain cancer cell lines.

Example Study: Anticancer Activity

In a comparative study, several derivatives were tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds containing trifluoromethyl groups exhibited lower IC50 values (indicating higher potency), suggesting that this compound may similarly possess potent anticancer activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.